1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Description
1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as THU-MP and is synthesized using specific methods.
Scientific Research Applications
Structure and Reactivity Studies
Research into carbamoylated phenylaminopyridines, like those structurally related to the compound , has clarified the structure-reactivity relationships within these molecules. These studies have demonstrated the reactivity of the exocyclic nitrogen towards electrophiles, providing a foundation for understanding the chemical behavior of related ureas in synthetic applications (Mørkved, 1986).
Antimicrobial Applications
N-substituted ureas have shown antimicrobial activities, offering insights into the potential use of related compounds in fighting bacterial and fungal infections. This indicates the broader applicability of such compounds in designing new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).
Enzyme Inhibition and Cancer Research
Stereoselective synthesis of potent PI3 kinase inhibitor metabolites demonstrates the relevance of urea compounds in developing therapeutic agents targeting cancer. The precision in stereochemical synthesis underscores the importance of such compounds in medicinal chemistry (Chen et al., 2010).
CNS Agents
Ureas with specific N-aryl substitutions have been identified as central nervous system (CNS) agents, exhibiting anxiolytic and muscle-relaxant properties. This highlights the potential of urea derivatives in developing new treatments for CNS disorders (Rasmussen et al., 1978).
Metal Ion Interaction
Studies on ureas interacting with metal ions have opened new avenues for creating metallo-supramolecular structures. These findings are crucial for the development of novel materials and sensors, showcasing the versatility of urea compounds in chemistry (Qureshi et al., 2009).
properties
IUPAC Name |
1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-6-7-13(10-15(12)20-8-2-5-16(20)21)19-17(22)18-11-14-4-3-9-23-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXASYVQJVFABHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCCO2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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